molecular formula C7H16O3 B14441874 2,4-Dimethylpentane-2,3,4-triol CAS No. 79418-09-0

2,4-Dimethylpentane-2,3,4-triol

Cat. No.: B14441874
CAS No.: 79418-09-0
M. Wt: 148.20 g/mol
InChI Key: AIUFBIQURVCZNA-UHFFFAOYSA-N
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Description

2,4-Dimethylpentane-2,3,4-triol is an organic compound with the molecular formula C7H16O3 It is a branched triol, meaning it contains three hydroxyl (-OH) groups attached to a carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylpentane-2,3,4-triol can be achieved through several methods. One common approach involves the hydroxylation of 2,4-Dimethylpentane using strong oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions. The reaction typically requires a solvent like acetone or dichloromethane and is carried out at low temperatures to prevent over-oxidation.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes where the starting material, 2,4-Dimethylpentane, is subjected to catalytic oxidation. Catalysts such as platinum or palladium on carbon (Pt/C or Pd/C) can be used to facilitate the reaction, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylpentane-2,3,4-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or alcohols with fewer hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.

Major Products

    Oxidation: Formation of 2,4-Dimethylpentane-2,3,4-trione or corresponding carboxylic acids.

    Reduction: Formation of 2,4-Dimethylpentane or partially reduced alcohols.

    Substitution: Formation of halogenated derivatives or amines.

Scientific Research Applications

2,4-Dimethylpentane-2,3,4-triol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dimethylpentane-2,3,4-triol involves its interaction with molecular targets through its hydroxyl groups. These groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include oxidation-reduction reactions, substitution reactions, and the formation of hydrogen-bonded complexes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylpentane: A hydrocarbon with a similar carbon skeleton but lacking hydroxyl groups.

    2,3-Dimethylbutane-2,3-diol: A diol with two hydroxyl groups on adjacent carbon atoms.

    2,2,4-Trimethylpentane: An isomer with a different arrangement of methyl groups.

Uniqueness

2,4-Dimethylpentane-2,3,4-triol is unique due to its three hydroxyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. Its branched structure and multiple functional groups make it a versatile compound for various applications in research and industry.

Properties

CAS No.

79418-09-0

Molecular Formula

C7H16O3

Molecular Weight

148.20 g/mol

IUPAC Name

2,4-dimethylpentane-2,3,4-triol

InChI

InChI=1S/C7H16O3/c1-6(2,9)5(8)7(3,4)10/h5,8-10H,1-4H3

InChI Key

AIUFBIQURVCZNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C(C)(C)O)O)O

Origin of Product

United States

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